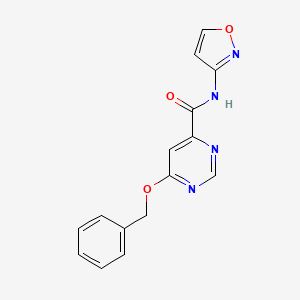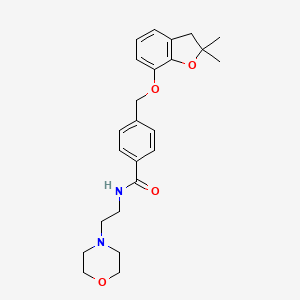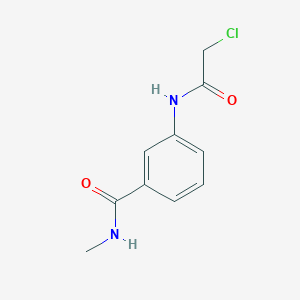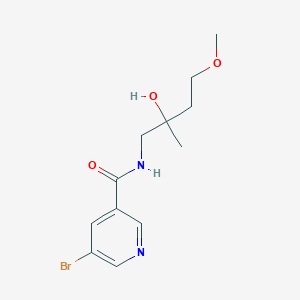![molecular formula C22H30N4OS B2529080 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005050-77-0](/img/structure/B2529080.png)
5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple heterocyclic structures within its framework. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with triazole and thiazole moieties, which are known for their potential antifungal and kinase inhibitory activities .
Synthesis Analysis
The synthesis of related compounds involves the use of catalysts such as 4-dimethylaminopyridine (DMAP) under microwave irradiation, starting from precursors like thienopyridine hydrazide and substituted aromatic nitriles . This suggests that the synthesis of the compound may also involve similar catalytic systems and starting materials, potentially under conditions that favor the formation of triazole and thiazole rings.
Molecular Structure Analysis
Compounds with triazolothiadiazin and triazolobenzothiazole structures have been reported to exhibit specific conformations and intermolecular interactions. For instance, the triazolothiadiazin compound studied shows an intramolecular hydrogen bond forming an S(6) ring motif and displays a twist-boat conformation in the thiadiazine ring . These structural features could influence the biological activity of the compound by affecting its binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often evaluated in the context of their potential as inhibitors or antifungal agents. For example, the triazole moiety is known to bind to the active site of fungal enzymes like P450 cytochrome lanosterol 14 α-demethylase, which is crucial for antifungal activity . Similarly, imidazole derivatives have been synthesized to inhibit kinases such as TGF-β type I receptor kinase . These insights suggest that the compound may also interact with biological enzymes or receptors through its triazole and thiazole components.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their ADMET profiles, which predict their drug-likeness. The compounds with triazole and thiazole structures have shown good drug-like properties, indicating favorable absorption, distribution, metabolism, excretion, and toxicity profiles . This implies that the compound "5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" may also possess similar properties conducive to its development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A significant application of compounds related to 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is their potential in antimicrobial activities. For instance, Joshi et al. (2021) synthesized a series of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and found them to exhibit interesting antibacterial and antifungal activity (Joshi, Dhalani, Bhatt, & Kapadiya, 2021). Similarly, compounds containing the 1,2,4-triazole moiety synthesized by Bektaş et al. (2007) were screened for antimicrobial activities, showing good or moderate effectiveness against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Characterization Techniques
The synthesis and characterization of related compounds provide insights into the chemical properties and potential applications of these compounds. Taha (2008) detailed the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which could offer a framework for understanding the chemical behavior of similar compounds (Taha, 2008).
Antifungal Potential
Compounds structurally related to 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been investigated for their antifungal properties. For example, Sangshetti et al. (2014) synthesized a series of 5-((5-substituted-1 H -1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines and found compound 5g to be potent against Candida albicans (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014).
Water Decontamination
Another potential application is in environmental science, particularly in water decontamination. Hozien et al. (2021) developed a one-pot synthesis protocol for triazole derivatives and investigated their application in removing heavy metal ions and inorganic anions from water, showing up to 76.29% effectiveness for metal ions and up to 100% for inorganic anions (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).
Wirkmechanismus
The mechanism of action would depend on the specific biological activity of the compound. Many biologically active compounds work by binding to a specific protein or enzyme, altering its activity. The specific shape and functional groups of the compound would determine which proteins it can bind to .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-13(2)17-6-8-18(9-7-17)19(25-11-14(3)10-15(4)12-25)20-21(27)26-22(28-20)23-16(5)24-26/h6-9,13-15,19,27H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFDAWJCAMRPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)


![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)
